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Compound of Interest

Compound Name: N-(2-methylphenyl)propanamide

CAS No.: 19343-15-8

Cat. No.: B1582556

Get Quote

Executive Summary
Objective: To provide a definitive characterization guide for N-(2-methylphenyl)propanamide (

), focusing on 13C NMR spectral differentiation from its regioisomer, N-(4-
methylphenyl)propanamide.

Context: In medicinal chemistry, N-acylated anilines are critical pharmacophores, serving as

structural backbones for local anesthetics (e.g., Prilocaine analogs). The precise assignment of

the ortho-substitution pattern is vital for establishing Structure-Activity Relationships (SAR), as

steric hindrance at the ortho position significantly influences metabolic stability against

amidases.

Key Finding: The ortho-methyl group induces a diagnostic upfield shift in the adjacent aromatic

carbons and a distinct steric compression effect on the carbonyl signal compared to the para-

isomer.
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Experimental Methodology
To ensure reproducibility and spectral integrity, the following protocols utilize a self-validating

Schotten-Baumann approach followed by rigorous NMR acquisition parameters.

Synthesis & Purification Protocol
Rationale: We employ a biphasic acylation to minimize poly-acylation byproducts.

Reagents: Dissolve o-toluidine (10 mmol) in DCM (20 mL) with Pyridine (1.1 eq) acting as an

acid scavenger.

Addition: Cool to 0°C. Add Propionyl chloride (1.1 eq) dropwise over 15 minutes.

Control Point: Maintain temperature <5°C to prevent thermal degradation.

Quench: Stir at RT for 2 hours. Wash with 1M HCl (removes unreacted amine) then Sat.

(removes acid).

Isolation: Dry organic layer (

), evaporate. Recrystallize from EtOH/Water.

NMR Acquisition Parameters
Rationale: 13C NMR requires optimized relaxation delays due to the long

of quaternary carbons (C=O and C-ipso).

Instrument: 400 MHz (100 MHz for 13C).

Solvent:

(referenced to 77.16 ppm).

Pulse Sequence:zgpg30 (Power-gated proton decoupling).

Relaxation Delay (d1): 2.0 seconds (Standard) vs. 5.0 seconds (Quantitative).
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Scans (NS): Minimum 1024 for adequate S/N ratio.

Comparative Spectral Analysis
The following section compares the target compound (Ortho-isomer) against its Para-isomer

alternative. This comparison is the primary method for validating the regiochemistry of the

synthesis.

13C NMR Chemical Shift Data (ppm)
Note: Values are referenced to

(77.16 ppm).

Carbon
Assignment

Type

N-(2-

methylphenyl)

(Ortho -
Target)

N-(4-

methylphenyl)

(Para -
Alternative)

(Shift

Difference)

C=O (Carbonyl) Quaternary 172.5 172.1
+0.4 (Steric

Deshielding)

C-1 (Ipso) Quaternary 135.8 135.2 +0.6

C-2,6 (Ortho) CH / Quat 130.5 (C-Me) 120.1 (Sym)
Diagnostic

Region

C-3,5 (Meta) CH 126.3 / 125.5 129.5 (Sym)
Distinct

Asymmetry

C-4 (Para) CH / Quat 123.8 134.1 (C-Me) -10.3

Ar-CH3 Methyl 17.8 20.9 -3.1 (Shielding)

CH2 (Propyl) Methylene 30.8 30.6 +0.2

CH3 (Propyl) Methyl 9.8 9.8 0.0

Technical Interpretation
Symmetry Breaking: The para-isomer possesses a

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582556?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


axis of symmetry, making C-2/C-6 and C-3/C-5 chemically equivalent. The ortho-isomer
lacks this symmetry, resulting in 6 distinct aromatic peaks compared to 4 in the para-isomer.

The "Ortho Effect": The methyl group at the ortho position (17.8 ppm) appears significantly

upfield compared to the para-methyl (20.9 ppm). This is due to the

-gauche steric compression effect exerted by the adjacent amide group.

Carbonyl Sensitivity: The amide carbonyl in the ortho-isomer (172.5 ppm) is slightly

deshielded relative to the para-isomer, attributed to the twisting of the amide plane out of

conjugation with the phenyl ring caused by the bulky ortho-methyl group.

Visualization of Workflows
Synthesis & Characterization Workflow
This diagram outlines the critical path from raw materials to validated spectral data.
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Figure 1: Step-by-step workflow for the synthesis and spectral validation of N-(2-
methylphenyl)propanamide.

Spectral Assignment Logic Tree
A decision tree for researchers to confirm the identity of the product based on 13C NMR peak

counting.
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Figure 2: Logic tree for distinguishing regioisomers based on aromatic signal count and methyl

chemical shift.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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